molecular formula C18H13Br2NO5 B2835466 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325807-74-7

6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2835466
CAS No.: 325807-74-7
M. Wt: 483.112
InChI Key: UQDMUALDTXMQMF-UHFFFAOYSA-N
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Description

6,8-Dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a dimethoxyphenyl group at the nitrogen atom, and a carboxamide group at position 3 of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at positions 6 and 8.

    Amidation: The dibrominated chromene is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination and amidation steps can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield dihydrochromene derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dimethoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the dimethoxyphenyl group, which may result in different biological activity.

    N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atoms, potentially affecting its reactivity and binding properties.

    6,8-Dichloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Chlorine atoms instead of bromine, which may alter its chemical and biological properties.

Uniqueness

The presence of both bromine atoms and the dimethoxyphenyl group in 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2NO5/c1-24-11-3-4-14(15(8-11)25-2)21-17(22)12-6-9-5-10(19)7-13(20)16(9)26-18(12)23/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDMUALDTXMQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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